molecular formula C16H16N4S2 B11085322 3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione

3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione

Cat. No.: B11085322
M. Wt: 328.5 g/mol
InChI Key: GPOWGLGUMGXQRN-UHFFFAOYSA-N
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Description

3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione is a heterocyclic compound with a complex structure that includes a thiazole ring fused to a pyrimidine ring, a phenyl group, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Construction of the Pyrimidine Ring: The thiazole intermediate can then be reacted with a guanidine derivative to form the fused thiazolo[4,5-d]pyrimidine structure.

    Introduction of the Phenyl Group: A phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable palladium catalyst.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of a halogenated intermediate with piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the thione group to form a thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and piperidine groups can be modified through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated intermediates, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl or piperidine derivatives.

Scientific Research Applications

3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to various heterocyclic cores.

    Piperidine-Containing Molecules: Compounds that include the piperidine moiety in their structure.

Uniqueness

3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione is unique due to its specific combination of a thiazole ring fused to a pyrimidine ring, along with the phenyl and piperidine groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16N4S2

Molecular Weight

328.5 g/mol

IUPAC Name

3-phenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C16H16N4S2/c21-16-20(12-7-3-1-4-8-12)15-13(22-16)14(17-11-18-15)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

GPOWGLGUMGXQRN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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